2-(Dimethylamino)pent-4-enehydrazide
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Overview
Description
2-(Dimethylamino)pent-4-enehydrazide is an organic compound with the molecular formula C7H15N3. It is a hydrazide derivative characterized by the presence of a dimethylamino group and a pent-4-ene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pent-4-enehydrazide typically involves the reaction of 4-pentenoic acid with dimethylamine and hydrazine. The process can be summarized as follows:
Step 1: 4-pentenoic acid is reacted with dimethylamine to form 2-(dimethylamino)pent-4-enoic acid.
Step 2: The resulting 2-(dimethylamino)pent-4-enoic acid is then treated with hydrazine to yield this compound.
The reaction conditions generally involve the use of an organic solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pent-4-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various hydrazide derivatives .
Scientific Research Applications
2-(Dimethylamino)pent-4-enehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pent-4-enehydrazide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydrazide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.
4-(Dimethylamino)benzoic acid: Another compound with a dimethylamino group, used in different applications.
N,N-Dimethyltryptamine: A compound with a dimethylamino group, known for its psychoactive properties
Uniqueness
2-(Dimethylamino)pent-4-enehydrazide is unique due to its specific combination of a pent-4-ene chain and a hydrazide group. This structural arrangement imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(dimethylamino)pent-4-enehydrazide |
InChI |
InChI=1S/C7H15N3O/c1-4-5-6(10(2)3)7(11)9-8/h4,6H,1,5,8H2,2-3H3,(H,9,11) |
InChI Key |
JUQHDGSIELOWNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC=C)C(=O)NN |
Origin of Product |
United States |
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